

Spectroscopic and Biological Insights into Aralia-saponin I: A Technical Guide

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Compound of Interest

Compound Name: Aralia-saponin I

Cat. No.: B15563991

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Aralia-saponin I**, a triterpenoid saponin isolated from *Aralia elata*. The document details its mass spectrometry (MS) and nuclear magnetic resonance (NMR) data, outlines the experimental protocols for its characterization, and visualizes its role in relevant biological signaling pathways. This information is intended to support research and development efforts in natural product chemistry and drug discovery.

Spectroscopic Data of Aralia-saponin I

The structure of **Aralia-saponin I** was elucidated through extensive spectroscopic analysis, primarily using Mass Spectrometry and Nuclear Magnetic Resonance.

Mass Spectrometry (MS) Data

High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) in the positive ion mode was utilized to determine the molecular formula of **Aralia-saponin I**.

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Molecular Formula | Ion Type |
|--------------------|----------------------------|--|---------------------|
| Positive HR-FAB-MS | 951.4926 | C ₄₇ H ₇₆ O ₁₈ Na | [M+Na] ⁺ |

Nuclear Magnetic Resonance (NMR) Data

The ^1H and ^{13}C NMR spectra of **Aralia-saponin I** were recorded in a $\text{C}_5\text{D}_5\text{N}$ solution. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ^{13}C NMR Spectroscopic Data of **Aralia-saponin I** (125 MHz, $\text{C}_5\text{D}_5\text{N}$)[[1](#)]

| Position | δ_c (ppm) | Position | δ_c (ppm) |
|----------|------------------|-----------------------|------------------|
| Aglycone | Ara | | |
| 1 | 39.0 | 1' | 106.8 |
| 2 | 26.6 | 2' | 76.2 |
| 3 | 88.5 | 3' | 84.0 |
| 4 | 39.7 | 4' | 69.1 |
| 5 | 55.9 | 5' | 65.9 |
| 6 | 18.5 | Glc (attached to Ara) | |
| 7 | 33.3 | 1" | 106.0 |
| 8 | 40.1 | 2" | 75.9 |
| 9 | 47.3 | 3" | 78.4 |
| 10 | 37.0 | 4" | 71.6 |
| 11 | 23.9 | 5" | 78.0 |
| 12 | 122.9 | 6" | 62.7 |
| 13 | 144.4 | Glc (at C-28) | |
| 14 | 42.1 | 1''' | 95.7 |
| 15 | 36.1 | 2''' | 74.0 |
| 16 | 74.2 | 3''' | 79.0 |
| 17 | 48.9 | 4''' | 71.3 |
| 18 | 41.8 | 5''' | 78.6 |
| 19 | 46.5 | 6''' | 62.5 |
| 20 | 30.9 | | |
| 21 | 34.2 | | |
| 22 | 32.8 | | |

| | |
|----|-------|
| 23 | 28.3 |
| 24 | 16.9 |
| 25 | 15.8 |
| 26 | 17.6 |
| 27 | 27.2 |
| 28 | 175.9 |
| 29 | 33.2 |
| 30 | 23.8 |

Table 2: ^1H NMR Spectroscopic Data of **Aralia-saponin I** (500 MHz, $\text{C}_5\text{D}_5\text{N}$)[[1](#)]

| Position | δH (ppm) | Multiplicity | J (Hz) |
|-----------------------|------------------|--------------|-----------|
| Aglycone | | | |
| 3 | 3.34 | dd | 4.0, 11.5 |
| 12 | 5.59 | br s | |
| 16 | 5.31 | br s | |
| 18 | 3.51 | dd | 4.5, 14.0 |
| 23 | 1.26 | s | |
| 24 | 0.96 | s | |
| 25 | 0.87 | s | |
| 26 | 1.12 | s | |
| 27 | 1.84 | s | |
| 29 | 0.99 | s | |
| 30 | 1.02 | s | |
| Ara | | | |
| 1' | 4.73 | d | 7.5 |
| Glc (attached to Ara) | | | |
| 1'' | 5.39 | d | 8.0 |
| Glc (at C-28) | | | |
| 1''' | 6.33 | d | 8.0 |

Experimental Protocols

The following protocols are based on the methodologies described for the isolation and characterization of saponins from *Aralia elata*.

Extraction and Isolation

- **Extraction:** The air-dried root bark of *Aralia elata* is refluxed with methanol.
- **Solvent Partitioning:** The methanol extract is concentrated and then partitioned between water and butanol. The butanol-soluble fraction, containing the saponins, is collected.
- **Chromatography:** The butanol extract is subjected to multiple chromatographic steps, including silica gel and reversed-phase silica gel column chromatography, to isolate the individual saponin components.

Spectroscopic Analysis

- **Mass Spectrometry:** High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) is performed on the isolated compound to determine its exact mass and molecular formula.
- **NMR Spectroscopy:** ^1H NMR, ^{13}C NMR, and 2D NMR (such as COSY, HMQC, and HMBC) spectra are recorded on a 500 MHz spectrometer using deuterated pyridine ($\text{C}_5\text{D}_5\text{N}$) as the solvent. Chemical shifts are referenced to the solvent signals.

Biological Signaling Pathways

Saponins from *Aralia* species have been shown to exhibit various biological activities, including the modulation of key signaling pathways involved in cell growth, survival, and angiogenesis.

PI3K/Akt Signaling Pathway

Total saponins from *Aralia elata* have been demonstrated to activate the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and proliferation.

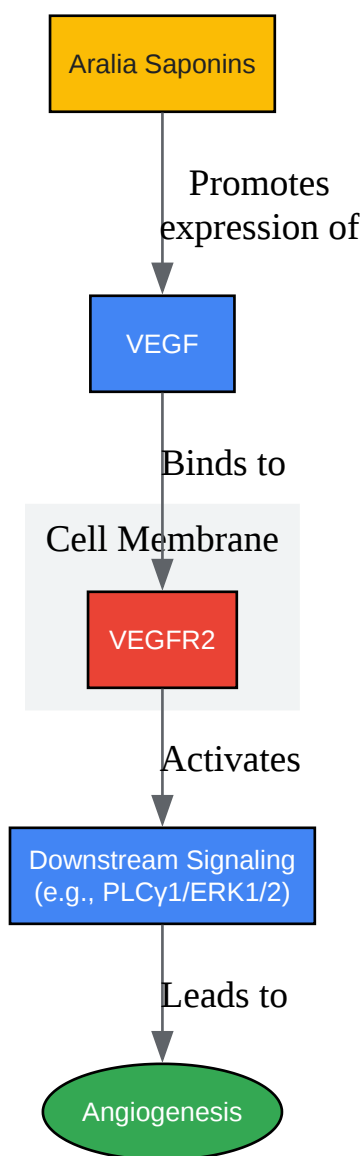


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Caption: Activation of the PI3K/Akt pathway by Aralia saponins.

VEGF/VEGFR2 Signaling Pathway and Angiogenesis

Saponins from *Aralia taibaiensis* have been found to promote angiogenesis through the VEGF/VEGFR2 signaling pathway. This pathway is critical for the formation of new blood vessels.



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Caption: Promotion of angiogenesis via the VEGF/VEGFR2 pathway.

Conclusion

The detailed spectroscopic data provided herein for **Aralia-saponin I** serves as a crucial resource for its identification and quantification in complex mixtures. The outlined experimental

protocols offer a foundational methodology for its extraction and analysis. Furthermore, the visualization of its involvement in key signaling pathways highlights its potential as a bioactive compound for further investigation in drug development, particularly in areas related to cell survival and angiogenesis.

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References

- 1. researchgate.net [researchgate.net]
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